molecular formula C4H5F3O3S B12528251 3-(Trifluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione CAS No. 652143-78-7

3-(Trifluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione

Cat. No.: B12528251
CAS No.: 652143-78-7
M. Wt: 190.14 g/mol
InChI Key: OBRWJWXZWTYRJZ-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione is an organofluorine compound characterized by the presence of a trifluoromethyl group (-CF3) and an oxathiolane ring. The trifluoromethyl group is known for its significant electronegativity and ability to influence the chemical properties of the compound, making it valuable in various applications, particularly in pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of trifluoromethyltrimethylsilane with an appropriate oxathiolane precursor under the influence of a catalyst such as palladium or copper . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

Scientific Research Applications

3-(Trifluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)-1,2lambda~6~-oxathiolane-2,2-dione is unique due to its combination of the trifluoromethyl group and the oxathiolane ring, which imparts distinct chemical properties.

Properties

CAS No.

652143-78-7

Molecular Formula

C4H5F3O3S

Molecular Weight

190.14 g/mol

IUPAC Name

3-(trifluoromethyl)oxathiolane 2,2-dioxide

InChI

InChI=1S/C4H5F3O3S/c5-4(6,7)3-1-2-10-11(3,8)9/h3H,1-2H2

InChI Key

OBRWJWXZWTYRJZ-UHFFFAOYSA-N

Canonical SMILES

C1COS(=O)(=O)C1C(F)(F)F

Origin of Product

United States

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